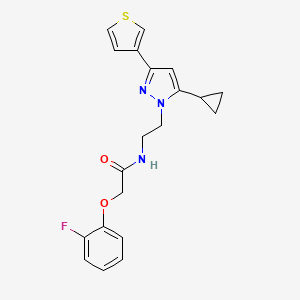
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N5OS, with a molecular weight of approximately 369.49 g/mol. The structure features a pyrazole ring, cyclopropyl group, and thiophene moiety, which contribute to its unique biological properties. These structural elements are known to enhance interactions with various biological targets, potentially leading to diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5OS |
| Molecular Weight | 369.49 g/mol |
| Key Functional Groups | Pyrazole, Cyclopropyl, Thiophene |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Compounds containing pyrazole derivatives are often associated with:
- Anti-inflammatory effects : The pyrazole structure is known for its ability to inhibit inflammatory pathways.
- Antitumor activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Insecticidal properties : Research indicates that similar compounds have shown significant insecticidal activity, suggesting potential agricultural applications.
Antitumor Activity
A study investigated the effects of various pyrazole derivatives on cancer cell lines, demonstrating that compounds with similar structures exhibited significant inhibition of cell proliferation. For instance, related compounds showed GI50 values as low as 0.1 μM against melanoma and other cancer types, suggesting that this compound may have comparable efficacy in targeting tumor cells .
Inhibition of Enzymatic Activity
The compound's ability to inhibit specific enzymes plays a crucial role in its biological activity. For example, studies have shown that certain pyrazole derivatives can inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammatory responses. Inhibition of PLA2 has been linked to reduced inflammation and potential therapeutic benefits in conditions like arthritis .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other pyrazole derivatives is presented below:
| Compound | Key Activity | Remarks |
|---|---|---|
| Pyrazole Derivative A | Anti-inflammatory | Known for significant anti-inflammatory effects. |
| Pyrazole Derivative B | Antitumor | Exhibits cytotoxicity against multiple cancer lines. |
| N-(2-(5-cyclopropyl... | Potential insecticide | Structural features suggest insecticidal properties. |
Eigenschaften
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c21-16-3-1-2-4-19(16)26-12-20(25)22-8-9-24-18(14-5-6-14)11-17(23-24)15-7-10-27-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHPUZHHRDLPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)COC3=CC=CC=C3F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













